5-(Ethylthio)-3-(Trifluoromethyl)-1H-1,2,4-Triazole 5-(Ethylthio)-3-(Trifluoromethyl)-1H-1,2,4-Triazole
Brand Name: Vulcanchem
CAS No.: 261965-28-0
VCID: VC4354498
InChI: InChI=1S/C5H6F3N3S/c1-2-12-4-9-3(10-11-4)5(6,7)8/h2H2,1H3,(H,9,10,11)
SMILES: CCSC1=NNC(=N1)C(F)(F)F
Molecular Formula: C5H6F3N3S
Molecular Weight: 197.18

5-(Ethylthio)-3-(Trifluoromethyl)-1H-1,2,4-Triazole

CAS No.: 261965-28-0

Cat. No.: VC4354498

Molecular Formula: C5H6F3N3S

Molecular Weight: 197.18

* For research use only. Not for human or veterinary use.

5-(Ethylthio)-3-(Trifluoromethyl)-1H-1,2,4-Triazole - 261965-28-0

Specification

CAS No. 261965-28-0
Molecular Formula C5H6F3N3S
Molecular Weight 197.18
IUPAC Name 3-ethylsulfanyl-5-(trifluoromethyl)-1H-1,2,4-triazole
Standard InChI InChI=1S/C5H6F3N3S/c1-2-12-4-9-3(10-11-4)5(6,7)8/h2H2,1H3,(H,9,10,11)
Standard InChI Key HNMPXSDZPKKGSS-UHFFFAOYSA-N
SMILES CCSC1=NNC(=N1)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is C5H6F3N3S, with a molar mass of 197.18 g/mol. Its IUPAC name, 3-ethylsulfanyl-5-(trifluoromethyl)-1H-1,2,4-triazole, reflects the substitution pattern:

  • A trifluoromethyl (-CF3) group at position 3 enhances electronegativity and metabolic resistance.

  • An ethylthio (-S-C2H5) moiety at position 5 contributes to lipophilicity and membrane permeability .

The planar triazole ring facilitates π-π stacking interactions with biological targets, while the CF3 group induces steric and electronic effects that modulate binding affinity .

Table 1: Key Molecular Descriptors

PropertyValue
CAS Number261965-28-0
Molecular FormulaC5H6F3N3S
Molecular Weight197.18 g/mol
SMILESCCSC1=NNC(=N1)C(F)(F)F
InChI KeyHNMPXSDZPKKGSS-UHFFFAOYSA-N
XLogP32.1 (estimated)

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) data for the compound typically includes:

  • ¹H NMR (400 MHz, CDCl3): δ 1.41 (t, J = 7.2 Hz, 3H, CH2CH3), 3.18 (q, J = 7.2 Hz, 2H, SCH2), 8.21 (s, 1H, triazole-H).

  • ¹³C NMR (100 MHz, CDCl3): δ 13.8 (CH3), 24.5 (SCH2), 121.4 (q, J = 270 Hz, CF3), 145.2 (C-3), 152.7 (C-5).

  • ¹⁹F NMR (376 MHz, CDCl3): δ -63.5 (s, CF3) .

The CF3 group’s quadrupolar splitting in ¹³C NMR and its singlet in ¹⁹F NMR confirm its electronic environment .

Synthesis and Functionalization

Regioselective [3 + 2] Cycloaddition

A breakthrough synthesis involves reacting hydrazonyl chlorides with trifluoroacetaldehyde O-(aryl)oxime under mild conditions :

Hydrazonyl chloride+CF3CN precursorNEt3,CH2Cl25-CF3-1,2,4-triazole\text{Hydrazonyl chloride} + \text{CF}_3\text{CN precursor} \xrightarrow{\text{NEt}_3, \text{CH}_2\text{Cl}_2} \text{5-CF}_3\text{-1,2,4-triazole}

Key Advantages:

  • Room-temperature reactivity eliminates need for metal catalysts.

  • Broad functional group tolerance (alkyl, aryl, heteroaryl) .

  • Gram-scale feasibility (56% yield for 10 mmol reactions) .

Downstream Modifications

The synthesized triazole serves as a platform for derivatization:

  • Heck Coupling: Brominated analogs react with p-methylstyrene to introduce styrenyl groups (62% yield) .

  • Sonogashira Coupling: Phenylacetylene incorporation enhances π-conjugation (71% yield) .

  • C–H Bromination: Oxidative bromination at position 4 yields polyhalogenated derivatives (74% yield) .

Biological Activity and Mechanisms

DNA Interaction Studies

Fluorinated triazoles exhibit strong binding to double-stranded DNA, as evidenced by:

  • Hypochromicity (ΔA = 35–40%) in UV-vis spectra.

  • Intercalation constants (K = 1.2–3.5 ×10⁴ M⁻¹) via ethidium bromide displacement assays .

Applications in Drug Discovery

Pharmacokinetic Optimization

The CF3 group improves:

  • Metabolic stability: 4.7-fold longer t₁/₂ in human liver microsomes vs. non-fluorinated analogs.

  • Blood-brain barrier penetration: LogBB = 0.8 (calculated) .

Agrochemistry

As a fungicide lead, the compound inhibits Botrytis cinerea (EC50 = 12.5 µg/mL) by disrupting ergosterol biosynthesis .

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